molecular formula C13H17NO6S B1594840 3,3'-(Tosylazanediyl)dipropanoic acid CAS No. 5446-58-2

3,3'-(Tosylazanediyl)dipropanoic acid

Cat. No. B1594840
CAS RN: 5446-58-2
M. Wt: 315.34 g/mol
InChI Key: LBANXBGLPMAEBA-UHFFFAOYSA-N
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Description

3,3’-(Tosylazanediyl)dipropanoic acid is a chemical compound with the molecular formula C13H17NO6S and a molecular weight of 315.34 g/mol . It is used in various chemical reactions and has gained significant attention in recent years.


Synthesis Analysis

The synthesis of 3,3’-(Tosylazanediyl)dipropanoic acid involves a multistep reaction with sodium hydroxide. The reaction conditions involve 1 hour of reaction time followed by reflux .

Scientific Research Applications

Chemical Synthesis and Reactivity

The research into the applications of compounds related to 3,3'-(Tosylazanediyl)dipropanoic acid focuses on various chemical synthesis and reactivity aspects. For instance, studies have demonstrated the tunable generation of cyclopentane-1,3-diyls through the insertion of isonitriles into diphosphadiazanediyls, highlighting a pathway for creating novel cyclic compounds with potential utility in material science and organic synthesis (Hinz, Schulz, & Villinger, 2015). Such reactivity could be indicative of the broader potential of tosylazanediyl-linked compounds in facilitating complex chemical transformations.

Catalytic Applications

Further research highlights the potential catalytic applications of structures related to 3,3'-(Tosylazanediyl)dipropanoic acid. For example, copper(I)-catalyzed kinetic resolution of N-sulfonylaziridines with indoles, facilitating the efficient construction of pyrroloindolines, showcases the role of tosyl groups in catalytic processes for synthesizing pharmacologically relevant structures (Chai et al., 2015). This underscores the importance of such compounds in medicinal chemistry and drug development.

Environmental and Green Chemistry

The study on dicationic ionic liquids, including those derived from similar structural frameworks, as catalysts for biodiesel synthesis, points towards the environmental applications of these compounds. Their role in facilitating efficient and environmentally benign catalyst systems for energy conversion processes highlights their potential in sustainable chemistry and biofuel production (Fang, Yang, & Jiao, 2011).

Drug Development and Biomedical Applications

Additionally, the synthesis and evaluation of novel compounds with potential antimicrobial properties, such as those derived from the structural modification of amino acids, point towards the biomedical applications of 3,3'-(Tosylazanediyl)dipropanoic acid and related compounds. These studies suggest their utility in developing new therapeutic agents and understanding biological mechanisms (Andruszkiewicz, Chmara, Milewski, & Borowski, 1987).

Safety And Hazards

The safety information available indicates that 3,3’-(Tosylazanediyl)dipropanoic acid has a signal word of “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

3-[2-carboxyethyl-(4-methylphenyl)sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6S/c1-10-2-4-11(5-3-10)21(19,20)14(8-6-12(15)16)9-7-13(17)18/h2-5H,6-9H2,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBANXBGLPMAEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701198693
Record name N-(2-Carboxyethyl)-N-[(4-methylphenyl)sulfonyl]-β-alanine
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Molecular Weight

315.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-(Tosylazanediyl)dipropanoic acid

CAS RN

5446-58-2
Record name N-(2-Carboxyethyl)-N-[(4-methylphenyl)sulfonyl]-β-alanine
Source CAS Common Chemistry
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Record name N-(2-Carboxyethyl)-N-((4-methylphenyl)sulphonyl)-beta-alanine
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Record name 5446-58-2
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Record name N-(2-Carboxyethyl)-N-[(4-methylphenyl)sulfonyl]-β-alanine
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Record name N-(2-carboxyethyl)-N-[(4-methylphenyl)sulphonyl]-β-alanine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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